molecular formula C13H14N4O B1296379 N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide CAS No. 51883-88-6

N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide

Cat. No. B1296379
CAS RN: 51883-88-6
M. Wt: 242.28 g/mol
InChI Key: KDTSAMCTLHBETH-UHFFFAOYSA-N
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Description

“N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide” is a chemical compound with the linear formula C13H14N4O . It is related to the class of compounds known as pyrazoles, which are five-membered heterocycles and are considered pharmacologically active .

Scientific Research Applications

Corrosion Inhibition

One application of related compounds is in corrosion inhibition. A study by Tawfik (2015) investigated the corrosion inhibition efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at the carbon steel/hydrochloric acid interface. These compounds demonstrated excellent inhibition efficiency, even at low concentrations, by adsorbing onto the carbon steel surface and behaving as mixed-type inhibitors. The adsorption followed the Langmuir adsorption isotherm, indicating chemical adsorption as the mechanism (Tawfik, 2015).

Antiproliferative Activity

Another significant application is in the development of anticancer agents. Ai et al. (2017) performed a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, showing submicromolar antiproliferative activity and good metabolic stability. These compounds reduced mTORC1 activity and increased autophagy, indicating their potential as a new class of autophagy modulators with potent anticancer activity (Ai et al., 2017).

Biological Evaluation

Saeed et al. (2015) reported on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from the non-steroidal anti-inflammatory drug 4-aminophenazone (antipyrine). These compounds were screened for their inhibitory potential against human recombinant alkaline phosphatases and recombinant human ecto-5'-nucleotidases. Their ability to bind nucleotide protein targets suggests considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).

Antimicrobial Activity

Kadam et al. (2020) synthesized 3-amino-4-imino-2-N(substituted)pyrazolo[4,5-e]pyrimido[2,1-b] pyrazines, which were screened for antibacterial activity and cytotoxicity. These compounds, based on the potent biological activity of pyrazolo derivatives, demonstrated promising antibacterial efficacy (Kadam et al., 2020).

properties

IUPAC Name

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSAMCTLHBETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=NC(=O)C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315445
Record name MLS003115671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide

CAS RN

51883-88-6
Record name MLS003115671
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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